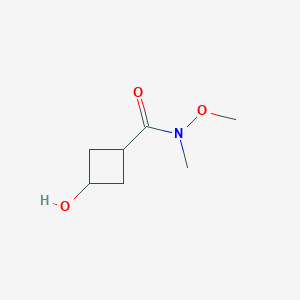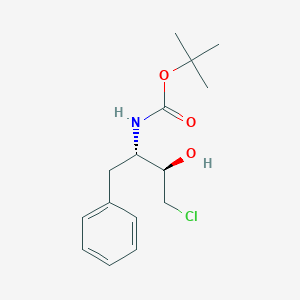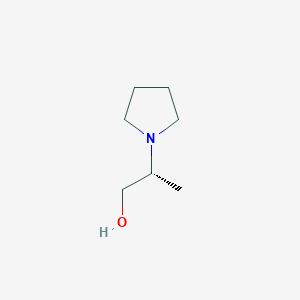
(R)-2-(Pyrrolidin-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"(R)-2-(Pyrrolidin-1-yl)propan-1-ol" and its derivatives are of interest due to their involvement in chemical reactions that produce pharmacologically active molecules or serve as intermediates in the synthesis of complex organic compounds.
Synthesis Analysis
The synthesis of pyrrolidinyl-propanol derivatives involves various catalytic and stereoselective methods. A practical large-scale synthesis of a similar compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, utilized asymmetric 1,3-dipolar cycloaddition reactions, highlighting the importance of catalysis in achieving desired stereochemistry (Kotian, Lin, El-Kattan, & Chand, 2005).
Molecular Structure Analysis
The molecular structure of pyrrolidinyl-propanol derivatives, such as "(R)-2-(Pyrrolidin-1-yl)propan-1-ol", is characterized by the presence of the pyrrolidine ring, which significantly influences the compound's reactivity and interactions. The crystal structure of a related compound was determined, showcasing the molecular geometry and intermolecular hydrogen bonding patterns that stabilize the crystal structure (Fu et al., 2006).
Chemical Reactions and Properties
Pyrrolidinyl-propanol compounds participate in various chemical reactions, including catalytic asymmetric hydrogenation and substitution reactions, which are pivotal for introducing stereochemical complexity and functional diversity in synthetic chemistry (Lall et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, of pyrrolidinyl-propanol derivatives are influenced by their molecular structure. Studies on similar compounds, like pyrrolidin-2-one and its mixtures, provide insights into the thermodynamic properties and interactions with various solvents, which are crucial for understanding the compound's behavior in different environments (Mehta, Chauhan, & Triphati, 1997).
Chemical Properties Analysis
The chemical properties of "(R)-2-(Pyrrolidin-1-yl)propan-1-ol" include its reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions. The stereoselective synthesis of pyrrolidines through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides demonstrates the compound's versatility and importance in accessing various stereochemical patterns (Adrio & Carretero, 2019).
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold offers several advantages for drug discovery, including efficient exploration of pharmacophore space due to sp^3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. The review by Li Petri et al. (2021) highlights bioactive molecules characterized by the pyrrolidine ring and its derivatives, focusing on their target selectivity, synthesis strategies, and the influence of stereochemistry on biological activity. This work underlines the significance of pyrrolidine and its stereoisomers in designing drug candidates with diverse biological profiles (Li Petri et al., 2021).
Stereochemistry and Pharmacological Profile
The stereochemistry of phenylpiracetam (a structural analog based on the pyrrolidin-2-one pharmacophore) and its methyl derivative highlights the relationship between the configuration of stereocenters and biological properties. Veinberg et al. (2015) discuss the synthesis and biological activity exploration of enantiomerically pure compounds, showing that the pharmacological advantages of specific stereoisomers justify the need for drug substance purification from less active ones. This emphasizes the critical role of stereochemistry in enhancing the effectiveness of pyrrolidine-based compounds (Veinberg et al., 2015).
Pyrrolidine Scaffolds in MMP Inhibitors
Pyrrolidine scaffolds are also pivotal in developing matrix metalloproteinase (MMP) inhibitors, which are potential therapeutics for neoplastic, rheumatic, and cardiovascular diseases. Cheng et al. (2008) review sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives as synthetic MMP inhibitors. These compounds exhibit low nanomolar activity for some MMP subclasses, confirming the pyrrolidine ring as an excellent scaffold for designing MMP inhibitors (Cheng et al., 2008).
Eigenschaften
IUPAC Name |
(2R)-2-pyrrolidin-1-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)8-4-2-3-5-8/h7,9H,2-6H2,1H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIINYTXPBGXEEH-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)N1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Pyrrolidin-1-yl)propan-1-ol | |
CAS RN |
169308-05-8 |
Source


|
| Record name | (2R)-2-(pyrrolidin-1-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

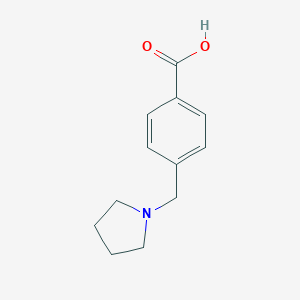
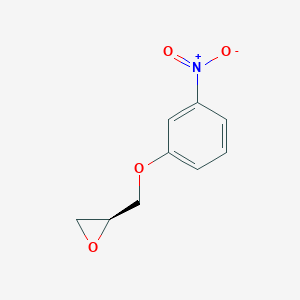
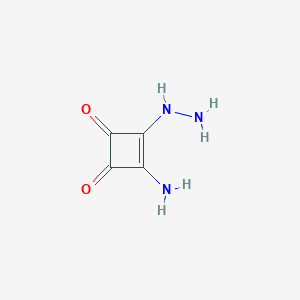
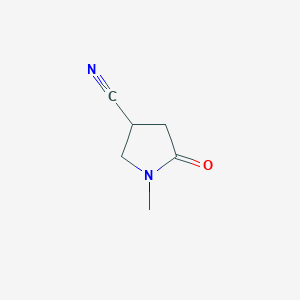
![3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B69942.png)
![7-Acetylfuro[2,3-c]pyridine](/img/structure/B69943.png)
![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)
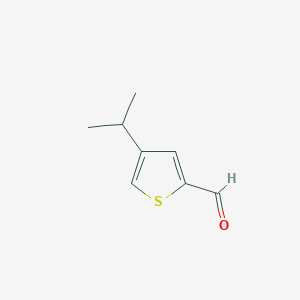
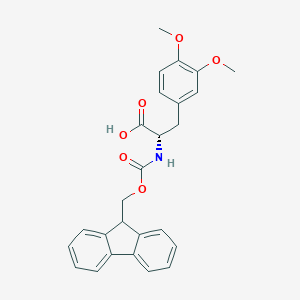
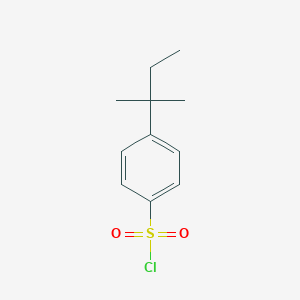
![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)
